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molecular formula C11H15N3O3S B8549582 1-(2-Hydroxy-1,1-dimethyl-ethyl)-3-(4-nitro-phenyl)-thiourea

1-(2-Hydroxy-1,1-dimethyl-ethyl)-3-(4-nitro-phenyl)-thiourea

Cat. No. B8549582
M. Wt: 269.32 g/mol
InChI Key: DJPTZMZNUBYWGP-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

A solution of 4-nitro-phenyl-isothiocyanate (4 g, 22.2 mmol) and 2-amino-2-methyl-propan-1-ol (1.9 g, 21.3 mmol) in THF was stirred overnight at r.t. The solvent was evaporated to give a residue which was triturated with ether to give 1-(2-hydroxy-1,1-dimethyl-ethyl)-3-(4-nitro-phenyl)-thiourea (3.8 g, 66%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[S:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16]>C1COCC1>[OH:16][CH2:15][C:14]([NH:13][C:11]([NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)=[S:12])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=S
Name
Quantity
1.9 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
OCC(C)(C)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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